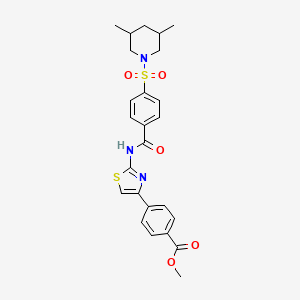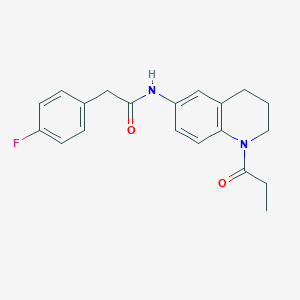
5,6-dimethyl-2-(2-(methylthio)phenyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6-dimethyl-2-(2-(methylthio)phenyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione is a fascinating organic compound with a unique structure that includes both an isoindole and a phenyl group
Preparation Methods
The synthesis of 5,6-dimethyl-2-(2-(methylthio)phenyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione typically involves multi-step reactions. The initial steps often include the formation of intermediate compounds that gradually build up to the final structure. Key reaction conditions may involve controlled temperatures, specific catalysts, and solvents that facilitate the formation of the isoindole ring and the attachment of the methylthio group.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions:
Oxidation: Common reagents include potassium permanganate or chromium trioxide, often resulting in the formation of oxidized derivatives with altered functional groups.
Reduction: Reduction reactions typically involve reagents like lithium aluminium hydride, leading to more hydrogenated forms of the original compound.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the phenyl group, introducing different functional groups based on the reagents used.
Scientific Research Applications
5,6-dimethyl-2-(2-(methylthio)phenyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione has diverse applications:
Chemistry: Utilized in studying reaction mechanisms and synthetic pathways.
Biology: Explored for its interactions with biological molecules and potential biochemical activities.
Medicine: Investigated for possible pharmaceutical applications, such as drug precursors or active ingredients.
Mechanism of Action
The compound's mechanism of action involves interaction with specific molecular targets, often through binding to particular receptors or enzymes. This binding can trigger a cascade of biochemical reactions that lead to the compound’s observed effects. Key pathways may include modulation of signal transduction or metabolic processes.
Comparison with Similar Compounds
Compared to other isoindole derivatives, 5,6-dimethyl-2-(2-(methylthio)phenyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione stands out due to its unique combination of functional groups that impart distinct chemical and physical properties. Similar compounds might include other tetrahydroisoindole derivatives, but none possess the same exact substituent pattern, which can lead to different reactivity and applications.
Hope that piques your interest!
Properties
IUPAC Name |
5,6-dimethyl-2-(2-methylsulfanylphenyl)-3a,4,7,7a-tetrahydroisoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2S/c1-10-8-12-13(9-11(10)2)17(20)18(16(12)19)14-6-4-5-7-15(14)21-3/h4-7,12-13H,8-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMKCSAZTWGTXAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(CC2C(C1)C(=O)N(C2=O)C3=CC=CC=C3SC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(E)-2-(morpholine-4-carbonyl)-3-(4-oxo-2-phenoxy-4H-pyrido[1,2-a]pyrimidin-3-yl)acrylonitrile](/img/structure/B2776049.png)

![6-Isopropyl[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B2776052.png)
![1-(2-fluorophenyl)-N-phenyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide](/img/structure/B2776053.png)
![1-[4-(Aminomethyl)-4-phenylpiperidin-1-yl]-2-(4-cyclopropylpyrazol-1-yl)ethanone;dihydrochloride](/img/structure/B2776055.png)

![N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-5-phenyloxazole-2-carboxamide](/img/structure/B2776058.png)
![4-{[4-(2-Methoxyphenyl)piperazin-1-yl]sulfonyl}aniline](/img/structure/B2776060.png)
![N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)cyclopropanecarboxamide](/img/structure/B2776061.png)
![2-chloro-N-[1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)azetidin-3-yl]acetamide](/img/structure/B2776065.png)

![N-(2-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2776067.png)

![methyl 4-{[2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl]sulfamoyl}benzoate](/img/structure/B2776070.png)
